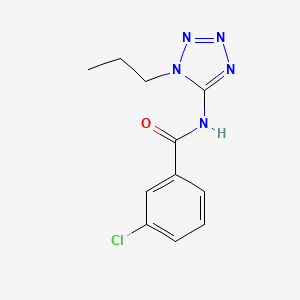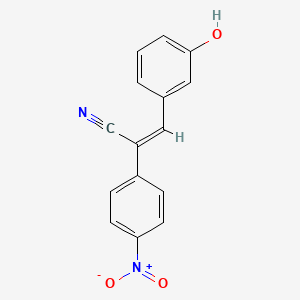
2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide, also known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide varies depending on the disease being studied. In cancer research, this compound induces apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the programmed cell death pathway. This compound also inhibits cell proliferation by downregulating the expression of cyclin D1, a protein that promotes cell cycle progression. In Alzheimer's disease research, this compound inhibits acetylcholinesterase by binding to its active site, thereby increasing the levels of acetylcholine in the brain. In epilepsy research, this compound modulates the activity of GABA receptors by enhancing their inhibitory effects on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound inhibits the expression of vascular endothelial growth factor, a protein that promotes angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. This compound also inhibits the expression of matrix metalloproteinases, enzymes that degrade the extracellular matrix, a network of proteins that provides structural support to tissues. In Alzheimer's disease research, this compound increases the levels of acetylcholine in the brain, which improves cognitive function. In epilepsy research, this compound reduces the frequency and severity of seizures by enhancing the inhibitory effects of GABA receptors on neuronal activity.
实验室实验的优点和局限性
2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. This compound also has a well-defined mechanism of action, which allows researchers to study its effects on specific biochemical and physiological pathways. However, this compound also has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo. This compound also has a relatively short half-life, which may limit its effectiveness in some disease models.
未来方向
There are several future directions for 2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide research. In cancer research, this compound could be further studied for its potential as a chemotherapeutic agent, either alone or in combination with other anticancer drugs. In Alzheimer's disease research, this compound could be studied for its potential to improve cognitive function in animal models and human clinical trials. In epilepsy research, this compound could be further studied for its anticonvulsant effects and potential as a novel therapeutic agent for epilepsy. Additionally, this compound could be modified to improve its solubility and half-life, which could enhance its effectiveness in various disease models.
合成方法
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide involves the reaction of 2-bromo-4-methylphenol with 4-amino-1,2,4-triazole in the presence of acetic anhydride and triethylamine. The resulting product is then acetylated with acetic anhydride and purified through recrystallization. The purity of the synthesized this compound can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In Alzheimer's disease research, this compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. In epilepsy research, this compound has been shown to have anticonvulsant effects by modulating the activity of GABA receptors.
属性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(1,2,4-triazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-8-2-3-10(9(12)4-8)18-5-11(17)15-16-6-13-14-7-16/h2-4,6-7H,5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCZFVVGWSGOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN2C=NN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)


![4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)

![6H-spiro[1,2,4,5-tetrazinane-3,2'-tricyclo[3.3.1.1~3,7~]decane]-6-thione](/img/structure/B5813001.png)

![5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813009.png)
![2-{2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-N-(6-methoxy-3-pyridinyl)-2-oxoacetamide](/img/structure/B5813021.png)
![3,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5813039.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5813050.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5813054.png)